molecular formula C19H11FN4O4S B376684 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile CAS No. 380651-05-8

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Cat. No. B376684
M. Wt: 410.4g/mol
InChI Key: ONPMTVWOVMRRLR-XYOKQWHBSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H11FN4O4S and its molecular weight is 410.4g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway involves the synthesis of the thiazole and the coupling of the thiazole with the nitrophenylacrylonitrile to form the final product.

Starting Materials
2-amino-4-nitrophenol, 2-chloroacrylonitrile, benzo[d][1,3]dioxole, thiourea, fluorobenzene

Reaction
Step 1: Synthesis of 4-(benzo[d][1,3]dioxol-5-yl)thiazole by reacting benzo[d][1,3]dioxole with thiourea in the presence of a catalyst., Step 2: Synthesis of 2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chloroacrylonitrile by reacting 2-chloroacrylonitrile with 4-(benzo[d][1,3]dioxol-5-yl)thiazole in the presence of a base., Step 3: Synthesis of 2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile by reacting 2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chloroacrylonitrile with 2-amino-4-nitrophenol and fluorobenzene in the presence of a base.

properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4O4S/c20-14-3-2-13(24(25)26)6-15(14)22-8-12(7-21)19-23-16(9-29-19)11-1-4-17-18(5-11)28-10-27-17/h1-6,8-9,22H,10H2/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPMTVWOVMRRLR-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C=CC(=C4)[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=C(C=CC(=C4)[N+](=O)[O-])F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

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